Methyl 3,3-dimethyl-4-oxopentanoate

Physicochemical Property XLogP3-AA Solubility

Methyl 3,3-dimethyl-4-oxopentanoate (CAS 40484-80-8) is a branched β-keto ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. It belongs to the class of 3-oxopentanoate esters, characterized by a ketone carbonyl at the 4-position and a geminal dimethyl group at the 3-position, which distinguishes it from linear β-keto esters and positional isomers.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 40484-80-8
Cat. No. B12815027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3-dimethyl-4-oxopentanoate
CAS40484-80-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)CC(=O)OC
InChIInChI=1S/C8H14O3/c1-6(9)8(2,3)5-7(10)11-4/h5H2,1-4H3
InChIKeyKEKAHVIIKMDUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,3-dimethyl-4-oxopentanoate (CAS 40484-80-8) Identifiers and Class Baseline


Methyl 3,3-dimethyl-4-oxopentanoate (CAS 40484-80-8) is a branched β-keto ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1]. It belongs to the class of 3-oxopentanoate esters, characterized by a ketone carbonyl at the 4-position and a geminal dimethyl group at the 3-position, which distinguishes it from linear β-keto esters and positional isomers . The compound is primarily used as a synthetic intermediate in the preparation of heterocycles and as a building block in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for Methyl 3,3-dimethyl-4-oxopentanoate (40484-80-8)


In-class β-keto esters such as methyl acetoacetate or methyl 4,4-dimethyl-3-oxopentanoate cannot be simply interchanged with methyl 3,3-dimethyl-4-oxopentanoate due to significant differences in steric bulk and electronic environment at the α-carbon, which critically influence enolate formation selectivity, alkylation regiospecificity, and final product molecular architecture [1]. The unique 3,3-geminal dimethyl substitution creates a neopentyl-like steric shield that alters reaction kinetics and product distribution compared to unsubstituted or mono-substituted analogs, as evidenced by their divergent XLogP3-AA values (0.6 for target vs. 1.4 for the 4,4-dimethyl isomer) [1][2]. This physicochemical divergence directly translates into different solubility profiles, chromatographic behavior, and formulation compatibility, making direct one-to-one substitution invalid for applications where specific structural motifs are required [2].

Quantitative Differentiation Evidence for Methyl 3,3-dimethyl-4-oxopentanoate vs. Key Analogs


LogP Hydrophobicity Shift: Impact on Solubility and Extraction

Methyl 3,3-dimethyl-4-oxopentanoate exhibits a computed XLogP3-AA of 0.6, indicating moderate polarity, whereas its positional isomer methyl 4,4-dimethyl-3-oxopentanoate (CAS 55107-14-7) has a higher value of 1.4 [1][2]. This 0.8 log unit difference corresponds to an approximately 6.3-fold difference in theoretical partition coefficient, suggesting superior aqueous solubility and distinct solvent partitioning behavior for the target compound, which is critical for reaction workups and purification processes [1].

Physicochemical Property XLogP3-AA Solubility

Class-Level Differentiation: Steric and Electronic Effects on Reactivity

The presence of the geminal dimethyl group at C3 creates a steric environment distinct from linear β-keto esters. In contrast to methyl acetoacetate (unhindered at C2) or methyl 3-oxopentanoate (single ethyl branch), the neopentyl-like substitution pattern in methyl 3,3-dimethyl-4-oxopentanoate is predicted to slow enolate alkylation rates and enhance diastereoselectivity in chiral auxiliary-mediated reactions [1]. This is consistent with class-level inference from studies on α,α-disubstituted β-keto esters where steric compression leads to increased enolate stability and higher alkylation selectivity compared to unsubstituted analogs [2].

Enolate Chemistry Steric Hindrance Alkylation Selectivity

Coating Application Potential: Hydrolytic Stability Advantage over Acetoacetate Esters

Substituted 3-oxopentanoates, including the target compound class, are disclosed in US20120157609A1 as hydrolytically stable coalescents for latex coatings, addressing the known hydrolytic lability of acetoacetoxyethyl methacrylate (AAEM) [1]. The patent demonstrates that coatings formulated with these 3-oxopentanoates maintain minimum film-forming temperature (MFFT) reduction performance with significantly less decline upon heat aging compared to AAEM-based copolymers. The target compound, with its 3,3-dimethyl substitution, is expected to provide enhanced hydrolytic stability due to steric protection of the ester carbonyl.

Coalescent Hydrolytic Stability Latex Coatings

Recommended Application Scenarios for Methyl 3,3-dimethyl-4-oxopentanoate (40484-80-8)


Synthesis of Sterically Congested Heterocycles via Enolate Alkylation

The 3,3-dimethyl substitution provides a unique steric environment that can direct the formation of quaternary carbon centers in heterocycles. This is particularly advantageous in the synthesis of pyridone derivatives and dibenzo(d,f)(1,3)dioxepines, where the neopentyl-like steric bulk favors monoalkylation and suppresses dialkylation side-products [1]. Selectivity advantages inferred from class-level β-keto ester alkylation studies translate into lower purification costs and higher overall yields for complex molecules [2].

Low-VOC Coating Formulations Requiring Hydrolytic Stability

In waterborne acrylic latex coatings, the compound serves as a reactive coalescent that lowers minimum film-forming temperature (MFFT) while resisting hydrolysis, unlike acetoacetoxy-functional monomers. Its lower XLogP (0.6 vs. 1.4 for the 4,4-dimethyl isomer) enhances compatibility with aqueous emulsion systems, reducing the need for volatile organic co-solvents [3].

Medicinal Chemistry Building Block with Favorable Physicochemical Profile

With a computed XLogP3-AA of 0.6 and topological polar surface area of 43.4 Ų, the compound resides in a favorable property space for CNS drug candidates (typically requiring LogP 1–3 and TPSA < 60 Ų). Its use as a building block has been reported in the synthesis of anti-cancer agents modulating oxidative stress pathways .

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